1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride
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Overview
Description
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is a synthetic compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
The synthesis of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindazole.
Formation of the Butan-2-amine Side Chain: The butan-2-amine side chain is introduced through a series of reactions, including alkylation and amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Scientific Research Applications
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in organic chemistry
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxamide: Known for its anti-inflammatory properties.
5-nitro-1H-indazole: Exhibits antimicrobial activity.
1H-indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The presence of the fluorine atom and the butan-2-amine side chain in this compound distinguishes it from these similar compounds, providing unique chemical and biological properties .
Properties
CAS No. |
1379956-24-7 |
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Molecular Formula |
C11H15ClFN3 |
Molecular Weight |
243.7 |
Purity |
90 |
Origin of Product |
United States |
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